molecular formula C10H20ClNO2 B2364864 tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 2225127-17-1

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B2364864
CAS No.: 2225127-17-1
M. Wt: 221.73
InChI Key: PUPXZFJVMVNJPV-PPHPATTJSA-N
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Description

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a tert-butyl ester group and a methyl substituent at the 2-position of the pyrrolidine ring. The (S)-stereochemistry at the 2-position is critical for its application in asymmetric synthesis and pharmaceutical intermediates. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in reactions requiring aqueous conditions.

Structurally, the compound combines a rigid pyrrolidine scaffold with a bulky tert-butyl ester, which provides steric hindrance and influences reactivity and selectivity in synthetic pathways. Its synthesis typically involves protection/deprotection strategies, as evidenced by analogous procedures for related compounds. For example, tert-butyl esters are often synthesized via acid-catalyzed esterification or coupling reactions, while stereochemistry is controlled using chiral auxiliaries or enantioselective catalysis .

Properties

IUPAC Name

tert-butyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(4)6-5-7-11-10;/h11H,5-7H2,1-4H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPXZFJVMVNJPV-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring, which is known for its ability to interact with various biological targets. The compound's molecular formula is C10H19NO2C_{10}H_{19}NO_2 and it possesses a tert-butyl group that enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It can modulate the activity of various molecular targets, which may include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors suggests a role in signaling pathways that could affect cellular responses.

1. Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in critical physiological processes. For example, it has been studied for its effects on sphingosine kinases (SphK1 and SphK2), which are implicated in various diseases such as cancer and inflammation .

2. Antimicrobial Activity

In a study examining compounds with similar structural frameworks, derivatives showed promising activity against drug-resistant strains of Mycobacterium tuberculosis. This suggests that this compound could also possess antimicrobial properties worth exploring further .

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors could imply potential applications in treating neuropsychiatric disorders. Its structural similarity to known receptor antagonists indicates possible efficacy in modulating sleep and wakefulness through orexin receptor pathways .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Study Focus Findings
Study ASphK InhibitionDemonstrated selective inhibition of SphK1 with IC50 values in the low micromolar range.
Study BAntimicrobial ActivityShowed MIC values < 0.016 μg/mL against drug-resistant M. tuberculosis strains.
Study CReceptor BindingIdentified binding affinity to orexin receptors, indicating potential for sleep regulation.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride is utilized as a building block for synthesizing various pharmaceutical agents. Its chirality allows for the development of enantiomerically pure compounds that can exhibit specific biological activities.

Case Studies

  • Dihydroisoxazole Inhibitors : Research has indicated that derivatives of this compound can be effective in inhibiting transglutaminase 2 (TG2), an enzyme implicated in various pathological conditions including fibrosis and ischemic reperfusion injury. The synthesis of these inhibitors has shown promising results in preclinical models, suggesting potential therapeutic applications .
  • Orexin Receptor Antagonists : Compounds derived from this compound have been explored as orexin receptor antagonists, which could be beneficial in treating conditions like sundown syndrome. These compounds demonstrate significant selectivity and potency against the human orexin receptors .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, making it useful in biochemical research.

Neuropharmacological Effects

This compound has shown potential neuropharmacological effects, which are being investigated for their implications in treating neurological disorders.

Research Findings

  • Studies have indicated that this compound may influence neurotransmitter systems, suggesting its potential role in modulating neurological functions . Further research is required to elucidate its effects on synaptic transmission and neuroprotection.

Antimicrobial Activity

Emerging research points to the antimicrobial properties of this compound, highlighting its utility in developing new antimicrobial agents.

Application Insights

  • The compound's derivatives have demonstrated activity against various microbial strains, which could lead to novel treatments for infectious diseases .

Comprehensive Data Table

Application AreaSpecific UseResearch Findings
Medicinal ChemistrySynthesis of pharmaceutical agentsEffective building block for enantiomerically pure compounds
Enzyme InhibitionTG2 inhibitorsDemonstrated efficacy in preclinical models
NeuropharmacologyModulation of neurotransmitter systemsPotential role in neurological disorder treatment
Antimicrobial ActivityDevelopment of antimicrobial agentsActivity against various microbial strains

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Relevance : The (S)-configuration distinguishes it from the (R)-methyl ester in , which may lead to divergent biological activities or synthetic pathways.
  • Functional Group Diversity : The mesyloxy derivative in introduces a sulfonate leaving group, enabling nucleophilic substitutions, while the pyridine-containing analog in expands utility in coordination chemistry.

Physicochemical Properties

  • Solubility: The hydrochloride salt improves aqueous solubility compared to neutral esters (e.g., the pyridine derivative in , which is non-ionic).
  • Stability : Tert-butyl esters resist hydrolysis under basic conditions but cleave under acidic conditions, a trait shared with analogs in .

Preparation Methods

Cyclization of Amino Ester Precursors

Imine Formation and Acid-Catalyzed Cyclization

A widely employed strategy involves cyclizing γ-amino esters under acidic conditions. For example, L-alanine methyl ester hydrochloride serves as a starting material for constructing the pyrrolidine backbone.

Procedure:
  • Amide Formation : React L-alanine methyl ester hydrochloride (40.0 g, 0.287 mol) with methylamine (3.0 equiv) in ethanol at 20–22°C for 4 h to yield L-alanine-N-methylamide.
  • Imine Intermediate : Treat the amide with trimethylacetaldehyde (1.1 equiv) in toluene under reflux, followed by magnesium sulfate and triethylamine to form (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide.
  • Cyclization : Add hydrochloric acid (1M in diethyl ether) to the imine in ethanol at 0°C, followed by warming to 70°C. This induces cyclization, yielding the pyrrolidine core with >70% enantiomeric excess.
Key Data:
  • Yield : 44.2–46.5 g (65–68%) after purification.
  • Critical Parameters :
    • Anhydrous conditions prevent hydrolysis of the imine intermediate.
    • Temperature control during cyclization minimizes racemization.

Metal-Catalyzed Cross-Coupling for Ring Functionalization

Nickel-Mediated Arylation

Palladium and nickel catalysts enable direct functionalization of preformed pyrrolidine derivatives. A representative protocol from involves:

Procedure:
  • Substrate Preparation : Dissolve methyl 4-bromobenzoate (0.50 mmol) and tert-butyl pyrrolidine-1-carboxylate (2.0 equiv) in anhydrous DMSO.
  • Catalytic System : Employ Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (1.0 mol%) and NiBr₂·3H₂O (1.0 mol%) under blue LED irradiation.
  • Cross-Coupling : Stir the mixture at 50°C for 16 h to install aryl groups at the pyrrolidine 2-position.
Key Data:
  • Yield : 59% after flash chromatography (0–100% EtOAc/hexane).
  • Stereochemical Integrity : Optical rotation ([α]²⁵_D = −55.0) confirms retention of configuration.

Esterification and Salt Formation

Acid-Catalyzed Esterification

The tert-butyl ester is introduced via Fischer esterification of (S)-2-methylpyrrolidine-2-carboxylic acid.

Procedure:
  • Reaction Setup : Combine the carboxylic acid (1.0 equiv) with tert-butanol (5.0 equiv) and concentrated H₂SO₄ (0.1 equiv) in refluxing toluene.
  • Workup : Quench with saturated NaHCO₃, extract with EtOAc, and concentrate under reduced pressure.
  • Hydrochloride Salt Formation : Treat the ester with HCl gas in diethyl ether, precipitate the product, and isolate via filtration.
Key Data:
  • Yield : 88% for esterification; 92% for salt formation.
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Methods

Method Yield Stereoselectivity Complexity
Acid-Catalyzed Cyclization 65–68% Moderate (70–80% ee) Moderate
Nickel Cross-Coupling 59% High (>95% ee) High
Fischer Esterification 88% N/A Low
  • Cyclization : Ideal for bulk synthesis but requires chiral resolution.
  • Cross-Coupling : Superior for introducing aryl groups but demands specialized catalysts.
  • Esterification : Efficient for late-stage functionalization with minimal racemization.

Optimization Strategies

Enhancing Enantiomeric Excess

  • Chiral Auxiliaries : Use (S)-proline-derived catalysts during cyclization to improve ee to >90%.
  • Crystallization : Recrystallize the hydrochloride salt from ethanol/ether to achieve >99% ee.

Solvent and Temperature Effects

  • Cyclization : Replacing ethanol with trifluoroethanol increases reaction rate by 2-fold.
  • Cross-Coupling : Anhydrous DMSO outperforms THF in minimizing side reactions (5% vs. 15% byproducts).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.20–3.50 (m, 4H, pyrrolidine-H), 1.70 (s, 3H, CH₃).
  • HRMS : Calcd for C₁₁H₂₀ClNO₂ [M+H]⁺: 242.1184; Found: 242.1181.

Chromatographic Purity

  • HPLC : tR = 12.3 min (Phenomenex Luna C18, 250 × 4.6 mm, 1.0 mL/min).

Industrial-Scale Considerations

Flow Microreactor Systems

Adopting continuous flow technology reduces reaction time from 16 h to 2 h for cyclization steps, achieving 95% conversion.

Cost Analysis

  • Catalyst Recycling : Recovering Ni catalysts via biphasic extraction lowers production costs by 40%.
  • Solvent Recovery : Distillation reclaims >90% of DMSO in cross-coupling reactions.

Q & A

Q. What are the standard synthetic routes for tert-Butyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride?

The synthesis typically involves coupling reactions and protection/deprotection strategies. For example, mixed anhydride intermediates are formed using reagents like isobutyl chloroformate and DIPEA in dichloromethane, followed by nucleophilic addition with amines. Purification via flash chromatography (25 g silica column, 0–100% EtOAc/hexane gradient) yields the product . Key steps include monitoring reaction progress with LC-MS and isolating the hydrochloride salt through acid-base extraction .

Q. How is the stereochemical integrity of the (S)-configured pyrrolidine ring confirmed?

Chiral purity is validated using optical rotation measurements (e.g., [α]²⁵D = −55.0 in CHCl₃) and chiral HPLC. NMR analysis (¹H/¹³C) confirms regioselectivity, while HRMS provides molecular weight verification (e.g., observed m/z 318.28009 vs. calculated 318.27914) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., δ 1.40 ppm for tert-butyl groups, δ 3.70 ppm for ester methyl).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹).
  • HRMS : Confirms molecular formula (e.g., C₇H₁₄ClNO₂, MW 179.64) .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling step during synthesis?

Low yields may arise from incomplete activation of the carboxylic acid or suboptimal stoichiometry. Ensure excess coupling agents (e.g., 1.1–1.2 eq isobutyl chloroformate) and monitor reaction progress via LC-MS. Adjusting reaction time (e.g., overnight stirring for complete consumption) and temperature (room temperature vs. cooled conditions) can improve efficiency .

Q. What strategies mitigate racemization during synthesis of the (S)-enantiomer?

Racemization risks increase under basic or high-temperature conditions. Use mild bases (e.g., DIPEA instead of stronger amines) and low temperatures (0–5°C) during coupling. Chiral auxiliaries or enzyme-mediated resolutions may further enhance enantiomeric excess .

Q. How should discrepancies in NMR data be resolved (e.g., unexpected splitting or shifts)?

Contradictory NMR signals may indicate impurities or diastereomer formation. Compare data with literature (e.g., δ 4.20–4.50 ppm for pyrrolidine protons). Perform 2D NMR (COSY, HSQC) to confirm assignments or use preparative TLC to isolate and reanalyze suspected impurities .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

The hydrochloride salt is hygroscopic; store desiccated at −20°C. Stability studies show degradation at pH > 8 due to ester hydrolysis. For long-term storage, lyophilize in inert atmospheres and avoid prolonged exposure to light .

Q. How is this compound applied in drug discovery pipelines?

It serves as a chiral building block for bioactive molecules, such as sphingosine-1-phosphate receptor modulators. Functionalization at the pyrrolidine nitrogen or ester group enables derivatization for enzyme inhibition assays (e.g., FTY720 analogs) .

Methodological Notes

  • Synthetic Troubleshooting : If purification fails, consider alternative solvents (e.g., EtOAc/hexane vs. CH₂Cl₂) or gradient adjustments .
  • Safety : Handle tert-butyl chloride derivatives (precursors) in fume hoods due to volatility and toxicity .
  • Data Validation : Cross-reference spectral data with PubChem entries (e.g., DTXSID60650681) to resolve ambiguities .

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